5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione synthesis pathway
5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione and its Analogs
Introduction: The Significance of Brominated Pyrimidines
5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione is a halogenated derivative of the pyrimidine core structure, a heterocyclic scaffold of immense importance in medicinal chemistry and molecular biology. While the precise title compound is specific, it belongs to a broader class of 5-halo-5-alkyl-barbituric acids or related hydrouracils. These molecules serve as valuable synthetic intermediates and have been investigated for their biological activities. For instance, the related compound 5-bromouracil is a well-known mutagen used in molecular biology research to induce DNA mutations.[1][2] The introduction of a bromine atom at the C5 position, adjacent to two carbonyl groups, creates a reactive center and an electrophilic bromine source, making these compounds versatile precursors for further functionalization.
This guide provides a comprehensive overview of the most logical and field-proven synthetic pathway to this class of compounds, focusing on the synthesis of 5-Bromo-5-methylbarbituric acid, a closely related and well-documented analog. The narrative emphasizes the chemical principles behind the experimental choices, ensuring a deep understanding for researchers, scientists, and professionals in drug development.
Core Synthetic Strategy: A Two-Step Condensation and Bromination Approach
The most robust and efficient pathway to synthesize 5-bromo-5-alkyl-dihydropyrimidine diones involves a two-stage process:
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Wiesner-Gattermann Condensation: Synthesis of the 5-methylpyrimidine precursor via the condensation of urea with a substituted malonic ester.
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Electrophilic Bromination: Introduction of the bromine atom at the activated C5 position of the pyrimidine ring.
This strategy is built upon classic, reliable reactions in heterocyclic chemistry, ensuring reproducibility and scalability.
Part 1: Synthesis of the Precursor, 5-Methylbarbituric Acid
The foundational step is the creation of the pyrimidine ring. Barbituric acid and its derivatives are classically synthesized by the condensation of urea with a malonic ester derivative in the presence of a strong base.[3][4] For our target, we utilize diethyl 2-methylmalonate.
Mechanism and Rationale: The reaction is driven by a base-catalyzed nucleophilic acyl substitution mechanism. Sodium ethoxide, a strong base, is employed to deprotonate the α-carbon of diethyl 2-methylmalonate. This is feasible because the protons on this carbon are acidic, being flanked by two electron-withdrawing ester groups. The resulting carbanion (enolate) is a potent nucleophile. This nucleophile then attacks one of the electrophilic carbonyl carbons of urea. A subsequent intramolecular cyclization, involving the second ester group and the other nitrogen of the urea molecule, followed by the elimination of two molecules of ethanol, yields the stable, six-membered heterocyclic ring of the barbiturate salt. Acidification in the final work-up step protonates the salt, causing the neutral 5-methylbarbituric acid to precipitate from the solution. Refluxing provides the necessary thermal energy to overcome the activation barriers for the condensation and cyclization steps.
Part 2: Electrophilic Bromination of 5-Methylbarbituric Acid
With the 5-methylbarbituric acid precursor in hand, the final step is the introduction of the bromine atom. The C5 position of the barbituric ring is highly activated and susceptible to electrophilic attack.
Mechanism and Rationale: The hydrogen atom at the C5 position is doubly allylic to the enol forms of the adjacent carbonyls, rendering it significantly acidic and easily removed. In the presence of a base or even in a polar solvent, an enolate intermediate is readily formed. This electron-rich enolate acts as a nucleophile, attacking an electrophilic bromine source. Molecular bromine (Br₂) is a common and effective brominating agent for this transformation.[5] The reaction proceeds rapidly to yield the 5-bromo-5-methyl derivative. Alternative, safer-to-handle brominating agents like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) can also be highly effective, often under milder conditions.[6][7][8] DBDMH is a stable, solid reagent that serves as a convenient source of electrophilic bromine.[7]
Visualizing the Synthesis Pathway
The following diagram outlines the complete reaction workflow from starting materials to the final product.
Caption: Workflow for the synthesis of 5-Bromo-5-methylbarbituric acid.
Detailed Experimental Protocols
The following protocols are provided as a trusted, self-validating framework. Adherence to stoichiometry, reaction conditions, and safety precautions is critical for success.
Protocol 1: Synthesis of 5-Methylbarbituric Acid
Materials and Equipment:
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Absolute Ethanol (200 proof)
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Sodium metal
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Diethyl 2-methylmalonate
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Urea (dry)
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Concentrated Hydrochloric Acid (HCl)
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500 mL three-neck round-bottom flask
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Reflux condenser with drying tube (CaCl₂)
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Heating mantle with stirrer
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Dropping funnel
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Ice bath
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Büchner funnel and filtration flask
Procedure:
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Sodium Ethoxide Preparation: In a 500 mL three-neck flask equipped with a reflux condenser and stirrer, dissolve 5.75 g (0.25 mol) of sodium metal, cut into small pieces, in 125 mL of absolute ethanol. This is an exothermic reaction; allow it to proceed cautiously until all the sodium has reacted.
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Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 34.8 g (0.20 mol) of diethyl 2-methylmalonate. Follow this with a solution of 15.0 g (0.25 mol) of dry urea dissolved in 125 mL of hot (approx. 70°C) absolute ethanol.
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Reaction Reflux: Heat the resulting mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 7-8 hours. A solid precipitate of the sodium salt of the product will form.
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Work-up and Isolation: After the reflux period, add 250 mL of hot water (approx. 50°C) to dissolve the precipitate. Once a clear solution is obtained, carefully acidify the mixture with concentrated HCl until it is acidic to litmus paper.
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Precipitation and Purification: Cool the clear, acidified solution in an ice bath for several hours, or preferably overnight, to allow for complete crystallization of the product.
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Collection: Collect the white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and dry them in an oven at 100-110°C.
Protocol 2: Synthesis of 5-Bromo-5-methylbarbituric Acid
Materials and Equipment:
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5-Methylbarbituric acid (from Protocol 1)
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Glacial Acetic Acid
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Molecular Bromine (Br₂)
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Sodium thiosulfate solution (10%)
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250 mL round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Büchner funnel and filtration flask
Procedure:
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Dissolution: In a 250 mL round-bottom flask, dissolve 14.2 g (0.10 mol) of 5-methylbarbituric acid in 100 mL of glacial acetic acid with stirring. Gentle warming may be required to achieve full dissolution.
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Bromination: Cool the solution in an ice bath. Slowly add 16.0 g (5.1 mL, 0.10 mol) of molecular bromine dropwise via a dropping funnel over 30 minutes. Maintain stirring and keep the temperature below 10°C during the addition.
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Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The disappearance of the bromine color is an indicator of reaction progression.
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Work-up and Isolation: Pour the reaction mixture into 400 mL of ice-cold water. If any unreacted bromine color persists, add 10% sodium thiosulfate solution dropwise until the color disappears.
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Precipitation and Collection: The white product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry in a desiccator over P₂O₅.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthesis.
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Molar Equiv. | Theoretical Yield (g) |
| Part 1 | |||||
| Diethyl 2-methylmalonate | 174.19 | 0.20 | 34.8 | 1.0 | - |
| Urea | 60.06 | 0.25 | 15.0 | 1.25 | - |
| 5-Methylbarbituric Acid | 142.11 | - | - | - | 28.4 |
| Part 2 | |||||
| 5-Methylbarbituric Acid | 142.11 | 0.10 | 14.2 | 1.0 | - |
| Bromine (Br₂) | 159.81 | 0.10 | 16.0 | 1.0 | - |
| 5-Bromo-5-methylbarbituric Acid | 221.01 | - | - | - | 22.1 |
Note: Actual yields will vary based on experimental conditions and purification efficiency.
Conclusion
The synthesis of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione and its close analog, 5-bromo-5-methylbarbituric acid, is reliably achieved through a well-established two-step process. This guide provides the fundamental chemical principles, a detailed experimental framework, and the necessary data for researchers to confidently undertake this synthesis. The resulting compound serves as a valuable building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries, leveraging the unique reactivity imparted by the C5-bromo substituent.
References
- Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Bromin
- REACTION OF 5-BROMO-5-ALKYLBARBITURIC.Georgia Institute of Technology.
- Mechanisms of bromination of uracil derivatives. 5. Reaction of uracil and 5-bromouracil via their anions in weakly acidic aqueous solution.The Journal of Organic Chemistry.
- Mono and dibromo-5,5-diethylbarbituric acids for cleavage of trimethylsilyl ethers.SciELO.
- 5-bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione.ChemSynthesis.
- 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.Organic Chemistry Portal.
- 5-Bromouracil.
- Barbituric acid.Organic Syntheses Procedure.
- Barbituric Acids: A Review of Preparation, Reactions and Biological Applications.Biomedicine and Chemical Sciences.
- 5-bromouracil Definition.Fiveable.
- Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.
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